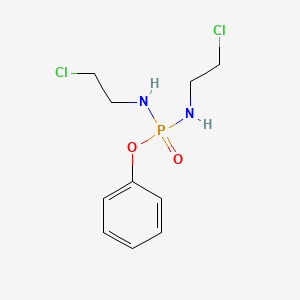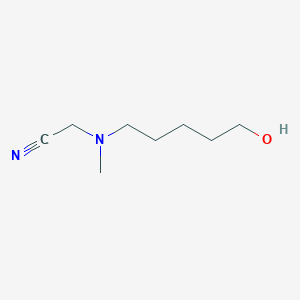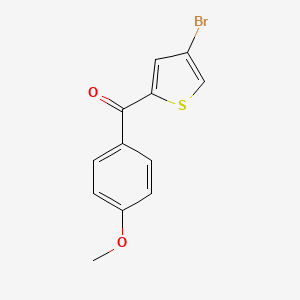
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) typically involves the condensation of 1H-pyrazole-1-acetic acid with 4-nitrobenzaldehyde and 2-thienylmethylene hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and thienylmethylene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or nitrate derivatives, while reduction may produce amine derivatives .
科学的研究の応用
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
作用機序
The mechanism of action of 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienylmethylene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1H-Pyrazole-1-aceticacid,4-nitro-,[(5-methyl-2-furanyl)methylene]hydrazide
- 1H-Pyrazole-1-aceticacid,4-nitro-,[[4-(2,4-dinitrophenoxy)phenyl]methylene]hydrazide
Uniqueness
Compared to similar compounds, 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) is unique due to its specific combination of functional groups. The presence of both nitro and thienylmethylene groups provides distinct chemical reactivity and potential for diverse applications in various fields .
特性
分子式 |
C10H9N5O3S |
|---|---|
分子量 |
279.28 g/mol |
IUPAC名 |
2-(4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C10H9N5O3S/c16-10(13-11-5-9-2-1-3-19-9)7-14-6-8(4-12-14)15(17)18/h1-6H,7H2,(H,13,16)/b11-5+ |
InChIキー |
LHRUHAFKXYEPER-VZUCSPMQSA-N |
異性体SMILES |
C1=CSC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
正規SMILES |
C1=CSC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


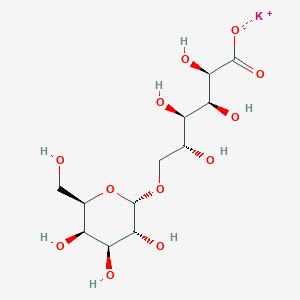
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
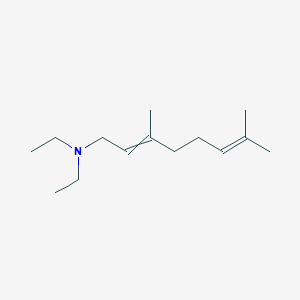
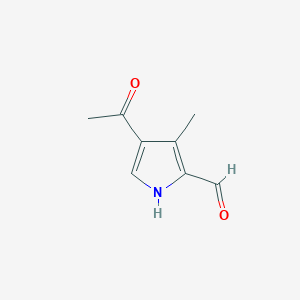

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
